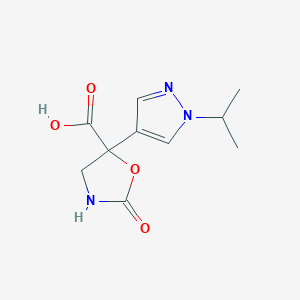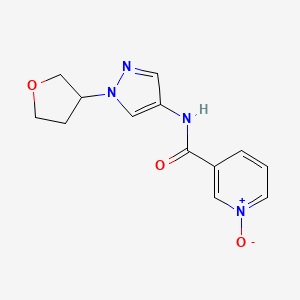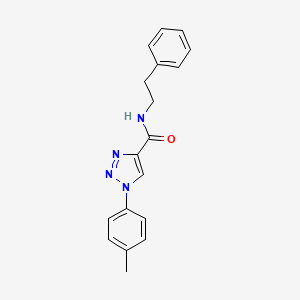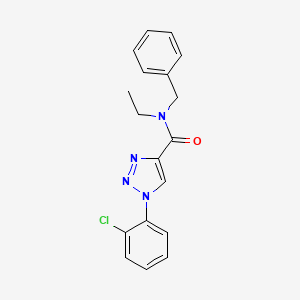
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid, also known as OPZ or AZD5847, is a novel oxazolidinone antibiotic that has shown promising results in scientific research. It belongs to the class of synthetic antimicrobial agents that inhibit bacterial protein synthesis.
Mecanismo De Acción
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid acts by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome. It specifically binds to the peptidyl transferase center (PTC) of the ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been shown to have low toxicity and good pharmacokinetic properties in animal studies. It is rapidly absorbed and distributed throughout the body, reaching high concentrations in the lungs and other tissues. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has several advantages for laboratory experiments, including its broad-spectrum antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its high cost and limited availability may pose challenges for researchers. In addition, the lack of clinical data on the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans limits its potential for translation into clinical practice.
Direcciones Futuras
There are several future directions for research on 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of interest is the investigation of its potential for combination therapy with other antibiotics to combat drug-resistant bacterial infections. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid in humans and its potential for clinical use.
Conclusion:
In conclusion, 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid is a promising novel oxazolidinone antibiotic that has shown potent antibacterial activity against various bacterial pathogens. Its mechanism of action, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research and development. However, its high cost and limited availability may pose challenges for its clinical translation. Further studies are needed to evaluate its safety and efficacy in humans and its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid involves the reaction of 4-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidin-2-one with ethyl chloroformate in the presence of triethylamine and methanol. The resulting compound is then treated with sodium hydroxide to obtain 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid. This method has been optimized and improved over the years, resulting in high yields and purity of the product.
Aplicaciones Científicas De Investigación
2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria, including drug-resistant strains. It has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a major global health problem. 2-Oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid has also been tested against other bacterial pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
Propiedades
IUPAC Name |
2-oxo-5-(1-propan-2-ylpyrazol-4-yl)-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)13-4-7(3-12-13)10(8(14)15)5-11-9(16)17-10/h3-4,6H,5H2,1-2H3,(H,11,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUOODKRACJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)


![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)
![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)
